Dodecyl 4-hydroxybenzoate
Description
Properties
IUPAC Name |
dodecyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSQTBAJQRACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047883 | |
| Record name | Dodecylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2664-60-0 | |
| Record name | Dodecyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl 4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2664-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Dodecylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DODECYL 4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN2AFL5PYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 4-hydroxybenzoate is typically synthesized through the esterification of 4-hydroxybenzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
4-Hydroxybenzoic acid+DodecanolH2SO4Dodecyl 4-hydroxybenzoate+H2O
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the product. The reaction mixture is typically heated to around 150-160°C to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization .
Types of Reactions:
Esterification: As mentioned, this compound is formed through the esterification of 4-hydroxybenzoic acid and dodecanol.
Hydrolysis: This compound can undergo hydrolysis in the presence of a strong acid or base, reverting to 4-hydroxybenzoic acid and dodecanol.
Oxidation: While this compound is relatively stable, it can be oxidized under harsh conditions to form various oxidation products.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), elevated temperatures.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate), high temperatures.
Major Products Formed:
Hydrolysis: 4-Hydroxybenzoic acid and dodecanol.
Oxidation: Various oxidation products depending on the conditions used.
Scientific Research Applications
Dodecyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in pharmaceutical formulations as a preservative to extend the shelf life of products.
Mechanism of Action
The antimicrobial activity of dodecyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound inserts itself into the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This disruption of the cell membrane is facilitated by the hydrophobic dodecyl chain, which interacts with the lipid components of the membrane .
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Selected Parabens
Note: Data marked with * are inferred from trends in homologous series.
Structural and Functional Differences
- Alkyl Chain Length: Longer chains (e.g., dodecyl, decyl) increase hydrophobicity, reducing water solubility but enhancing lipid solubility. This makes this compound suitable for non-polar solvent-based applications, such as cannabinoid extraction . Shorter chains (e.g., butyl, octyl) are more water-soluble and widely used in aqueous formulations (e.g., cosmetics, pharmaceuticals) .
Antimicrobial Activity :
- Parabens generally exhibit antimicrobial properties by disrupting membrane integrity and enzyme function. Shorter-chain derivatives (e.g., butylparaben) are more potent due to better membrane penetration .
- This compound’s long chain may reduce antimicrobial efficacy but prolong activity in lipid-rich environments .
Thermal Stability :
- Higher molecular weight parabens (e.g., dodecyl) exhibit higher boiling points (423.8°C vs. 214°C for 4-hydroxybenzoic acid), making them stable in high-temperature processes .
Biological Activity
Dodecyl 4-hydroxybenzoate, also known as dodecyl paraben, is an ester derived from 4-hydroxybenzoic acid and dodecanol. It is primarily used as a preservative in cosmetics and personal care products due to its antimicrobial properties. This article explores the biological activity of this compound, including its antimicrobial effects, antioxidant properties, and potential toxicity.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 302.44 g/mol. Its structure consists of a long hydrophobic dodecyl chain attached to the phenolic hydroxyl group of 4-hydroxybenzoic acid, which contributes to its amphiphilic nature, enhancing its ability to interact with biological membranes.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.1% |
| Escherichia coli | 0.2% |
| Pseudomonas aeruginosa | 0.3% |
The compound's mechanism of action involves disrupting the microbial cell membrane, leading to cell lysis and death. This property makes it a valuable ingredient in various formulations aimed at preventing microbial growth.
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological activity. It has been shown to scavenge free radicals effectively, which can help protect cells from oxidative stress.
DPPH Scavenging Assay Results
In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, this compound demonstrated a concentration-dependent increase in free radical scavenging activity:
- At concentrations of 10 µg/mL: 20% inhibition
- At concentrations of 50 µg/mL: 50% inhibition
- At concentrations of 100 µg/mL: 80% inhibition
These results indicate that this compound can serve as an effective antioxidant agent in formulations aimed at reducing oxidative damage.
Toxicity and Safety Profile
While this compound is generally recognized as safe for use in cosmetic products, there are concerns regarding its potential endocrine-disrupting effects. Some studies suggest that parabens can mimic estrogen in the body, leading to possible hormonal imbalances.
Case Studies on Toxicity
- Study on Endocrine Disruption : A study published in Environmental Health Perspectives indicated that exposure to parabens could lead to increased estrogenic activity in vitro, raising concerns about their use in products intended for sensitive populations such as infants and pregnant women.
- Toxicological Assessment : A comprehensive review highlighted that while low concentrations are typically safe, prolonged exposure or high concentrations could pose risks, particularly for reproductive health.
Chemical Reactions Analysis
Hydrolysis Pathways
The compound undergoes acid- or base-catalyzed hydrolysis , regenerating 4-hydroxybenzoic acid and dodecanol:
Acidic Hydrolysis
Alkaline Hydrolysis
Degradation studies reveal subsequent decarboxylation of 4-hydroxybenzoic acid to phenol under aerobic conditions :
Oxidation Reactions
Under harsh conditions, dodecyl 4-hydroxybenzoate forms oxidation products:
| Oxidizing Agent | Conditions | Product(s) | Source |
|---|---|---|---|
| KMnO₄ (strong oxidizer) | High temperature, acidic media | Benzoquinone derivatives | |
| TiO₂ (photocatalyst) | UV light, aqueous surfactant | Hydroxylated derivatives |
For example, TiO₂-mediated photooxidation in micellar systems enhances substrate transport to reactive sites, producing hydroxylated intermediates .
Enzymatic Transformations
This compound is metabolized via microbial pathways:
Step 1: Hydrolysis to 4-Hydroxybenzoic Acid
Enzymes like esterases hydrolyze the ester bond .
Step 2: Hydroxylation by PobA
The enzyme 4-hydroxybenzoate 3-monooxygenase (PobA) hydroxylates 4-hydroxybenzoate to 3,4-dihydroxybenzoate (protocatechuate) :
Mechanism :
-
FAD reduction by NADPH.
-
Oxygen activation to form FAD-peroxo intermediate.
-
Substrate hydroxylation via proton relay (His72, Tyr385, Tyr201) .
Step 3: β-Ketoadipate Pathway
Protocatechuate is metabolized to acetyl-CoA and succinyl-CoA via the β-ketoadipate pathway .
Stability and Reaction Kinetics
Q & A
Basic: What are the key physicochemical properties of dodecyl 4-hydroxybenzoate, and how do they influence experimental design?
This compound (CAS 2664-60-0) is a crystalline solid with a molecular formula of C₁₉H₃₀O₃. Its limited water solubility (~8.45 mg/mL at 25°C) necessitates the use of organic solvents (e.g., ethanol) for dissolution in assays. The melting point (~213–215°C) and stability under varying pH conditions must be considered when designing thermal or hydrolytic degradation studies. Solubility profiles directly impact formulation strategies in preservative efficacy testing .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for aromatic compounds. For structural elucidation, FT-IR spectroscopy and single-crystal X-ray diffraction (as demonstrated for methylparaben analogs) provide insights into hydrogen-bonding networks and molecular packing, critical for stability assessments . Mass spectrometry (LC-MS) is preferred for trace analysis in biological or environmental samples .
Advanced: How does the alkyl chain length of 4-hydroxybenzoate esters affect their antimicrobial activity?
Longer alkyl chains (e.g., dodecyl vs. methyl) enhance lipophilicity, improving membrane permeability in microbial targets. However, steric hindrance from the dodecyl group may reduce binding efficiency to enzymatic active sites. Comparative studies using radial diffusion assays or minimum inhibitory concentration (MIC) tests under controlled pH and temperature are essential to resolve structure-activity contradictions .
Advanced: What computational approaches are suitable for predicting this compound’s interaction with biomolecules?
Density Functional Theory (DFT) at the B97D/6-311++G level accurately models hydrogen-bonding interactions and vibrational frequencies. Molecular dynamics simulations can predict binding affinities to proteins like 4-hydroxybenzoate 1-hydroxylase, which shows substrate specificity for para-substituted analogs. These methods help rationalize enzymatic uncoupling observed with structurally divergent analogs .
Basic: How can researchers assess the environmental persistence of this compound in soil systems?
Metabolic tracing using isotopically labeled compounds (e.g., ¹³C) in rhizosphere models reveals degradation pathways. For instance, C. parapsilosis metabolizes 4-hydroxybenzoate derivatives to catechol, a precursor for catecholamines. Oxygen consumption assays and HPLC-based product analysis quantify biodegradation efficiency and uncoupling effects .
Advanced: What strategies address discrepancies in reported toxicity profiles of parabens?
Grouping/read-across approaches under REACH guidelines compare this compound with structurally similar esters (e.g., methylparaben) sharing identical functional groups and metabolic pathways. In vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction tools (e.g., QSAR) resolve contradictions arising from interspecies variability or assay conditions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to avoid dermal/ocular exposure. Storage at 2–30°C in airtight containers prevents oxidative degradation. Waste disposal must comply with 40 CFR Part 261 (U.S.) or 91/156/EEC (EU) to mitigate environmental release .
Advanced: How does this compound influence microbial community dynamics in multi-species systems?
Metabolic modeling frameworks integrate exometabolomic data to identify trophic dependencies. For example, 4-hydroxybenzoate selectively enriches Verrucomicrobiae species that convert it to catechol, altering rhizobiome composition. Metagenomic sequencing and exudate profiling validate these interactions .
Basic: What synthetic routes are available for this compound, and how do they impact purity?
Esterification of 4-hydroxybenzoic acid with 1-dodecanol via acid catalysis (e.g., H₂SO₄) is common. Enzymatic routes using lipases offer greener alternatives with higher regioselectivity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography ensures >98% purity, critical for reproducible bioactivity studies .
Advanced: How can researchers differentiate between ester hydrolysis products and oxidative metabolites?
Stable isotope labeling (e.g., deuterated water) coupled with LC-MS/MS identifies hydrolysis-derived 4-hydroxybenzoic acid. Oxidative metabolites (e.g., hydroxylated dodecyl chains) are characterized using high-resolution mass spectrometry (HRMS) and ¹H-NMR. Controlled abiotic controls (e.g., UV exposure) isolate non-enzymatic degradation pathways .
Notes on Evidence Utilization
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
